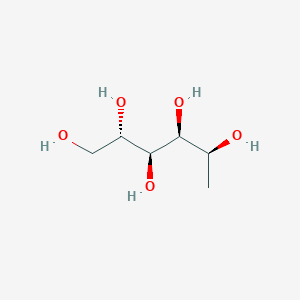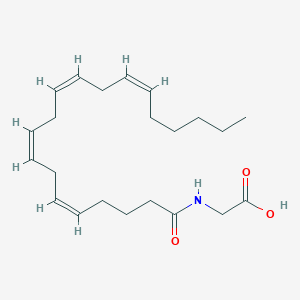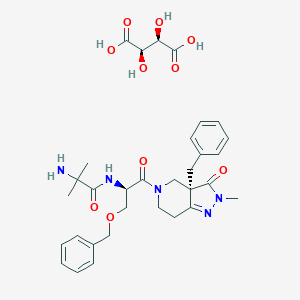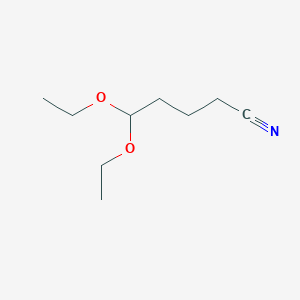
L-Rhamnitol
Overview
Description
L-Rhamnitol, also known as 1-deoxy-L-mannitol or 6-deoxy-L-mannitol, is a hexitol, a type of sugar alcohol. It is a derivative of L-mannitol and is characterized by the absence of a hydroxyl group at the first carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Rhamnitol can be synthesized through the reduction of L-rhamnose. The reduction is typically carried out using catalytic hydrogenation. In this process, L-rhamnose is subjected to hydrogen gas in the presence of a catalyst, such as palladium on carbon, under controlled conditions of temperature and pressure .
Industrial Production Methods: Industrial production of this compound involves similar catalytic hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crystalline form of this compound is obtained through crystallization techniques, where the compound is allowed to form crystals from a supersaturated solution .
Chemical Reactions Analysis
Types of Reactions: L-Rhamnitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or nitric acid. The reaction typically occurs under acidic or basic conditions, leading to the formation of corresponding carboxylic acids.
Reduction: As mentioned earlier, this compound is produced by the reduction of L-rhamnose using catalytic hydrogenation.
Substitution: Substitution reactions involving this compound can occur at the hydroxyl groups, where these groups are replaced by other functional groups using appropriate reagents.
Major Products Formed:
Oxidation: Oxidation of this compound can yield L-rhamnonic acid or other related carboxylic acids.
Reduction: The reduction process primarily yields this compound itself.
Substitution: Substitution reactions can produce various derivatives of this compound, depending on the substituents introduced
Scientific Research Applications
Mechanism of Action
The mechanism of action of L-Rhamnitol involves its interaction with specific enzymes and metabolic pathways. One of the key enzymes involved is L-rhamnose isomerase, which catalyzes the conversion of L-rhamnose to this compound. This enzyme is found in various microorganisms, including Escherichia coli .
This compound exerts its effects by participating in metabolic pathways related to carbohydrate metabolism. It can be further metabolized to other sugar alcohols or used as a substrate in enzymatic reactions. The exact molecular targets and pathways depend on the specific biological context and the organism involved .
Comparison with Similar Compounds
L-Mannitol: A sugar alcohol with similar chemical properties but with a hydroxyl group at the first carbon position.
D-Sorbitol: Another sugar alcohol commonly used as a sweetener and in pharmaceutical formulations.
6-Deoxy-L-galactitol: A deoxy sugar alcohol similar to L-Rhamnitol but derived from L-galactose
This compound’s unique structure and properties make it valuable in specific applications where other sugar alcohols may not be suitable.
Properties
IUPAC Name |
(2S,3S,4S,5S)-hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3/t3-,4-,5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCKOFZKJLZSFA-BXKVDMCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]([C@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488-28-8 | |
| Record name | L-Rhamnitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Rhamnitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-RHAMNITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHI9UGC58P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B109915.png)




